molecular formula C10H13N3O4S B5202791 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide

4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide

Cat. No. B5202791
M. Wt: 271.30 g/mol
InChI Key: OGKDMAKTYKHLET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide, also known as dimesna, is a synthetic organic compound that has been extensively studied for its therapeutic potential in various medical fields. It is a sulfhydryl compound that has shown to have antioxidant and cytoprotective properties.

Mechanism of Action

Dimesna exerts its cytoprotective effect by scavenging free radicals and reducing the formation of toxic metabolites of anticancer drugs. It also enhances the glutathione system, which plays a crucial role in detoxification processes. Dimesna has been shown to inhibit the formation of acrolein, a toxic metabolite of ifosfamide, by forming a stable adduct with it. In addition, 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to have anti-inflammatory properties, which may contribute to its cytoprotective effect.
Biochemical and Physiological Effects:
Dimesna has been shown to reduce the toxicity of anticancer drugs, such as ifosfamide and cyclophosphamide, by reducing the formation of toxic metabolites and scavenging free radicals. It has also been shown to reduce oxidative stress and inflammation, making it a potential therapeutic agent for oxidative stress-related diseases. Dimesna has a low toxicity profile and is generally well-tolerated by patients.

Advantages and Limitations for Lab Experiments

Dimesna has several advantages for lab experiments, including its cytoprotective effect and antioxidant properties. It is also easy to synthesize and has a low toxicity profile. However, 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has some limitations, including its potential to interfere with the efficacy of anticancer drugs by reducing their toxicity. In addition, 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide may have different effects depending on the type of cancer and the stage of the disease.

Future Directions

There are several future directions for the research on 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide. One potential direction is to investigate the use of 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide in combination with other cytoprotective agents to enhance its efficacy. Another direction is to investigate the potential of 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide as a therapeutic agent for oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to understand the mechanism of action of 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide and its potential side effects.
Conclusion:
Dimesna is a synthetic organic compound that has been extensively studied for its therapeutic potential in various medical fields. It has a cytoprotective effect and antioxidant properties, making it a potential therapeutic agent for oxidative stress-related diseases. Dimesna is easy to synthesize and has a low toxicity profile. However, further research is needed to understand the mechanism of action of 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide and its potential side effects.

Synthesis Methods

Dimesna can be synthesized by reacting 2,3-dimethoxybenzoyl chloride with thiosemicarbazide in the presence of sodium hydroxide and then oxidizing the resulting compound with hydrogen peroxide. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

Dimesna has been extensively studied for its therapeutic potential in various medical fields, including oncology, nephrology, and urology. It is used as a cytoprotective agent in chemotherapy to reduce the toxicity of anticancer drugs, such as ifosfamide and cyclophosphamide. It is also used in the treatment of radiation-induced cystitis and hemorrhagic cystitis. In addition, 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to have antioxidant properties, making it a potential therapeutic agent for oxidative stress-related diseases.

properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S/c1-16-7-5-3-4-6(9(7)17-2)8-10(11)13-18(14,15)12-8/h3-5,8,12H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKDMAKTYKHLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2C(=NS(=O)(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine

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